molecular formula C23H22N2O4S2 B12029916 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-26-7

2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12029916
CAS No.: 618072-26-7
M. Wt: 454.6 g/mol
InChI Key: JFZFRMFQXHKPAN-AQTBWJFISA-N
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Description

2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various substituents such as methoxyethyl, methylbenzylidene, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions.

laboratory-scale synthesis can be achieved using standard organic synthesis techniques and reagents .

Chemical Reactions Analysis

2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. like other thiazolopyrimidine derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with different substituents. For example:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

618072-26-7

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-methoxyethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O4S2/c1-14-6-8-16(9-7-14)13-18-21(26)25-20(17-5-4-12-30-17)19(15(2)24-23(25)31-18)22(27)29-11-10-28-3/h4-9,12-13,20H,10-11H2,1-3H3/b18-13-

InChI Key

JFZFRMFQXHKPAN-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Origin of Product

United States

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